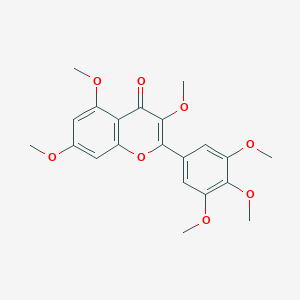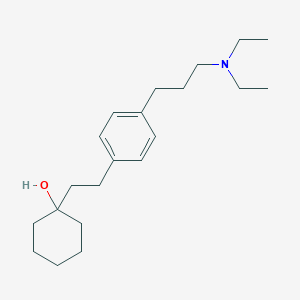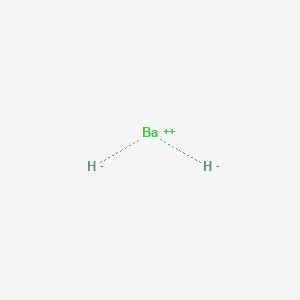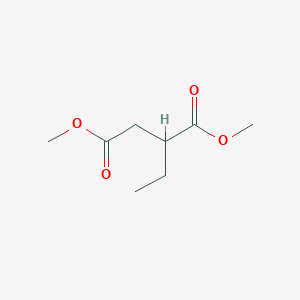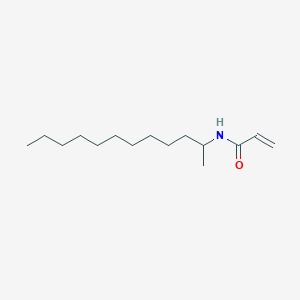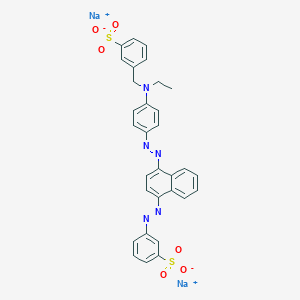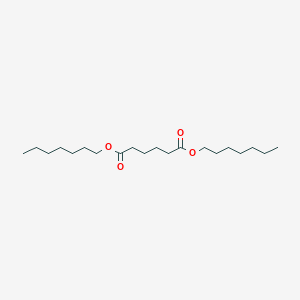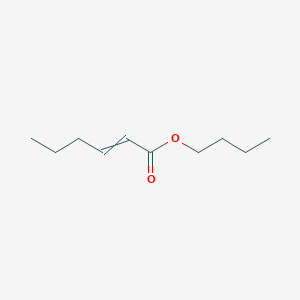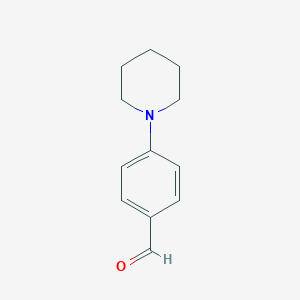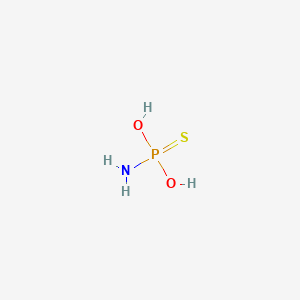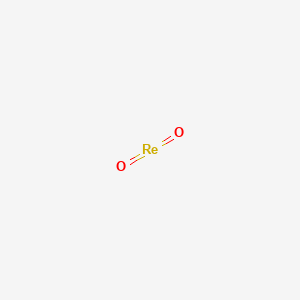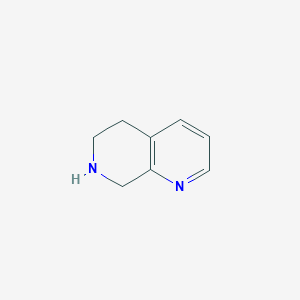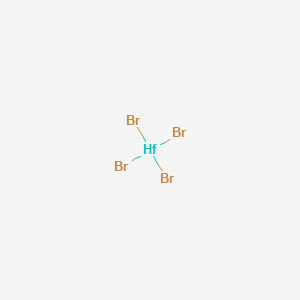
Tin, isotope of mass 120
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white, soft, and ductile metal that is widely used in various applications. Tin occurs in several isotopes, with the isotope of mass 120 being one of the most important ones.
Applications De Recherche Scientifique
Photovoltaic and Optoelectronic Applications
Tin(II) sulfide (SnS) is a notable semiconductor used in solar energy conversion within thin-film devices. It boasts bandgap energies that align with efficient light harvesting and a high absorption coefficient across the NIR–visible region of the electromagnetic spectrum. These properties theoretically allow power conversion efficiencies over 30%. The appeal of SnS also stems from its non-toxicity and high natural abundance, suggesting the possibility of cost-effective, sustainable devices. Notably, SnS in its orthorhombic form can have its bandgap energy tuned by thinning the material to nanoscale dimensions, enhancing its utility in optoelectronic devices like photovoltaics, photodetectors, as well as in energy storage solutions like lithium- and sodium-ion batteries and sensors (Norton, Alam & Lewis, 2021).
Tin Compounds and Bioavailability
Studies on the bioavailability of tin and its compounds reveal that while metallic tin and inorganic tin compounds pose low toxicity, organotin compounds, particularly triorganotin compounds, are significantly toxic, explaining their use as biocides. The persistence and bioavailability of these compounds in aquatic systems are influenced by factors such as aerobic and anaerobic degradation processes, photolysis, and adsorption/desorption processes. The bioavailability of organotin compounds is particularly pronounced at neutral and slightly alkaline pH and is diminished in the presence of dissolved organic carbon. Notably, the biomagnification of organotin compounds via the food chain is less significant compared to bioconcentration from the water phase (Rüdel, 2003).
Tool Steel Coating
Titanium nitride (TiN) has been instrumental in coating tool steels since the mid-sixties to enhance tool life, improve product surface quality, and increase production rates. The attributes of TiN coating include high hardness and adhesion, excellent ductility, lubricity, chemical stability, and resistance to wear, corrosion, and temperature. The advancements in TiN coating processes and property control predict a promising market future for TiN-coated tool steels (Zhang & Zhu, 1993).
Tin Pest Phenomenon
The tin pest phenomenon, a structural transformation of tin from β-tin to α-tin at temperatures below 13.2°C, poses significant reliability concerns for electronics, especially in industries requiring dependable low-temperature operation. The α-tin phase is structurally weak and easily crumbles, which is unacceptable for reliable electronic systems. This review comprehensively discusses the tin pest phenomenon, its occurrence, and its implications for the lead-free industry, providing insights for manufacturers in choosing tin-based alloys for low-temperature applications (Cornelius, Treivish, Rosenthal & Pecht, 2017).
Propriétés
Numéro CAS |
14119-17-6 |
|---|---|
Nom du produit |
Tin, isotope of mass 120 |
Formule moléculaire |
Sn |
Poids moléculaire |
119.902202 g/mol |
Nom IUPAC |
tin-120 |
InChI |
InChI=1S/Sn/i1+1 |
Clé InChI |
ATJFFYVFTNAWJD-OUBTZVSYSA-N |
SMILES isomérique |
[120Sn] |
SMILES |
[Sn] |
SMILES canonique |
[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



